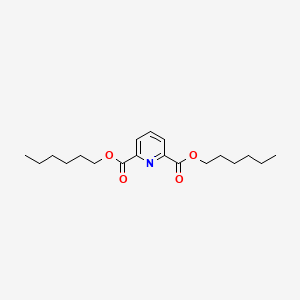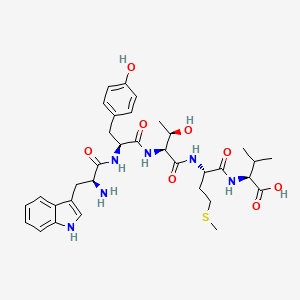
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine is a peptide composed of five amino acids: L-tryptophan, L-tyrosine, L-threonine, L-methionine, and L-valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved may include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-alanine
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-leucine
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-isoleucine
Uniqueness
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of L-tryptophan and L-tyrosine residues contributes to its potential interactions with aromatic amino acid-binding sites, while L-threonine, L-methionine, and L-valine provide structural stability and hydrophobic interactions.
属性
CAS 编号 |
827300-55-0 |
|---|---|
分子式 |
C34H46N6O8S |
分子量 |
698.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C34H46N6O8S/c1-18(2)28(34(47)48)39-31(44)26(13-14-49-4)37-33(46)29(19(3)41)40-32(45)27(15-20-9-11-22(42)12-10-20)38-30(43)24(35)16-21-17-36-25-8-6-5-7-23(21)25/h5-12,17-19,24,26-29,36,41-42H,13-16,35H2,1-4H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,47,48)/t19-,24+,26+,27+,28+,29+/m1/s1 |
InChI 键 |
GIEFBAZQHXZNET-SBIDANCBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
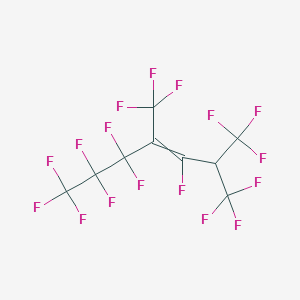
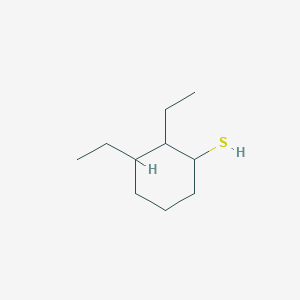
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

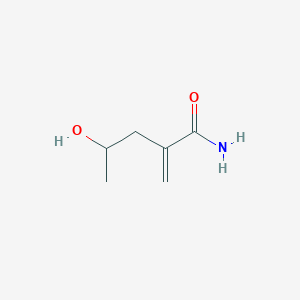
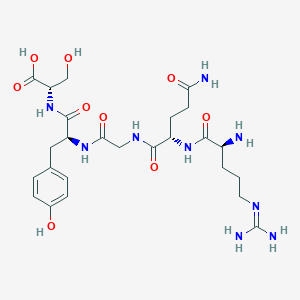
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
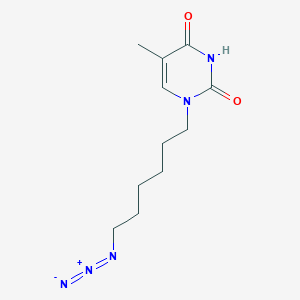
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
